2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine
Overview
Description
2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine is a heterocyclic compound with the molecular formula C8H7ClN4. It is characterized by the presence of a pyrimidine ring substituted with a chloro group and a pyrazole ring.
Mechanism of Action
Target of Action
Pyrazole derivatives, which include 2-chloro-5-(1-methyl-1h-pyrazol-4-yl)pyrimidine, are known for their anti-inflammatory activity and cox inhibition .
Mode of Action
Pyrazolopyrimidine, a similar compound, is known to act as a bioisostere of adenine and retains the main interactions of atp at the kinase domain .
Biochemical Pathways
Pyrazolopyrimidine, a similar compound, is known to have great potential as cdk inhibition .
Result of Action
Pyrazolopyrimidine, a similar compound, has shown superior cytotoxic activities against certain cell lines .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives, to which this compound belongs, are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Molecular Mechanism
It is known that pyrazole derivatives can undergo Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization , which could potentially influence its interactions with biomolecules and its effects at the molecular level.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine over time in laboratory settings have not been extensively studied. It is known that the compound is stable under normal conditions and is stored in an inert atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine typically involves the reaction of appropriate pyrimidine and pyrazole precursors. One common method includes the reaction of 2-chloropyrimidine with 1-methyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or primary amines in solvents like ethanol or DMF.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
The major products formed depend on the type of reaction. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .
Scientific Research Applications
2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial activities.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine
- 1-Ethyl-5-methyl-1H-pyrazol-4-amine
- 2-Chloro-N-(1-methyl-1H-pyrazol-5-yl)benzamide
Uniqueness
2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and pyrazole groups allows for versatile modifications and applications in various fields .
Properties
IUPAC Name |
2-chloro-5-(1-methylpyrazol-4-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-13-5-7(4-12-13)6-2-10-8(9)11-3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVONNVFQLOLEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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